

Application Note: NMR Characterization of 4-(Phenylsulfanyl)piperidine Hydrochloride

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Compound of Interest

Compound Name: 4-(Phenylsulfanyl)piperidine
hydrochloride

Cat. No.: B022440

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Abstract

This application note provides a comprehensive guide to the structural characterization of **4-(Phenylsulfanyl)piperidine hydrochloride** using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol details the necessary steps for sample preparation, data acquisition, and spectral interpretation of ^1H and ^{13}C NMR. Furthermore, this document offers insights into the expected chemical shifts and coupling constants, supported by an analysis of analogous structures and fundamental NMR principles. Two-dimensional NMR techniques are also discussed as a means for unambiguous signal assignment. This guide is intended for researchers, scientists, and professionals in drug development who are working with piperidine-based scaffolds.

Introduction

4-(Phenylsulfanyl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring, a versatile structural motif prevalent in many pharmaceuticals and biologically active molecules. The substitution at the 4-position with a phenylsulfanyl group introduces a key pharmacophore, making it a valuable building block in medicinal chemistry. As with any synthesized compound intended for further use, rigorous structural confirmation is a critical aspect of quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure. This application

note outlines a systematic approach to the NMR characterization of **4-(Phenylsulfonyl)piperidine hydrochloride**, ensuring its identity and purity. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment and, consequently, the NMR spectrum, a key feature that will be explored in this guide. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media.

Materials and Methods

Materials

- **4-(Phenylsulfonyl)piperidine hydrochloride** (purity $\geq 95\%$)
- Deuterated dimethyl sulfoxide (DMSO- d_6 , 99.9 atom % D)
- NMR tubes (5 mm diameter)
- Pipettes and general laboratory glassware

Instrumentation

- 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Rationale for Experimental Choices

Choice of Solvent: DMSO- d_6 is the recommended solvent for the NMR analysis of amine hydrochloride salts.^[1] Its polarity aids in the dissolution of the salt, and its high boiling point allows for variable temperature studies if needed. Crucially, the acidic N-H protons of the piperidinium ion are often observable in DMSO- d_6 , whereas they would rapidly exchange with deuterium in solvents like D_2O , rendering them invisible.^[1]

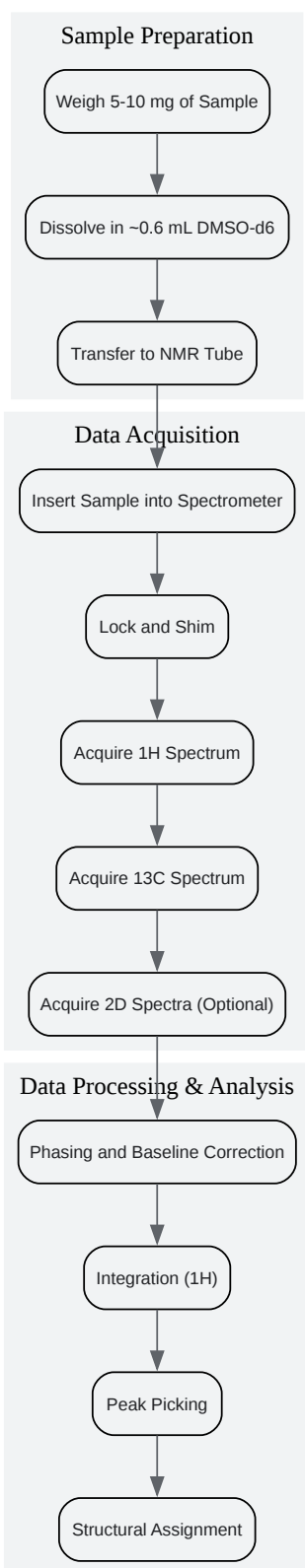
Spectrometer Frequency: A 400 MHz spectrometer provides sufficient resolution to analyze the proton spectrum of this molecule. Higher field strengths (e.g., 600 MHz or above) would offer greater spectral dispersion, which can be advantageous for resolving complex multiplets and for more sensitive 2D NMR experiments.

Experimental Protocols

Sample Preparation

- Accurately weigh approximately 5-10 mg of **4-(Phenylsulfanyl)piperidine hydrochloride**.
- Transfer the solid to a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
- Securely cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.
- Carefully place the NMR tube into the spectrometer's sample holder.

Experimental Workflow Diagram



4-(Phenylsulfanyl)piperidine hydrochloride

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References

- 1. rsc.org [rsc.org]
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Phone: (601) 213-4426

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